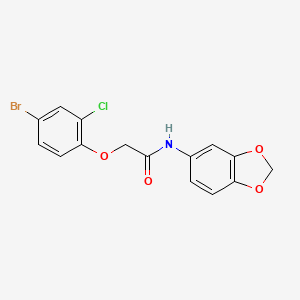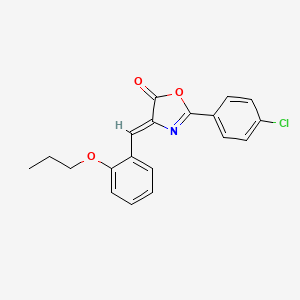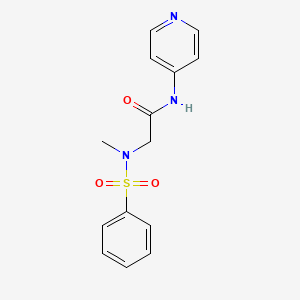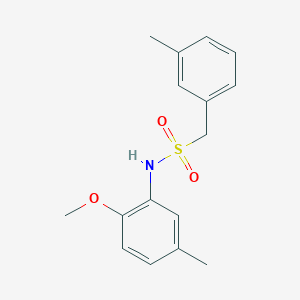
3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide, also known as CL-220, is a chemical compound that belongs to the isoxazolecarboxamide family. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is involved in various physiological and pathological processes in the central nervous system (CNS). CL-220 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction.
Wirkmechanismus
3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that modulates the release of various neurotransmitters, including glutamate, in the CNS. By blocking the activity of mGluR5, this compound reduces the excitatory neurotransmission and modulates the signaling pathways that are involved in synaptic plasticity, neuroinflammation, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the CNS. It reduces the levels of glutamate and other excitatory neurotransmitters, which can lead to a decrease in neuronal excitability and synaptic transmission. This compound also modulates the release of various neuropeptides and cytokines that are involved in neuroinflammation and neuroprotection. Moreover, this compound can increase the levels of brain-derived neurotrophic factor (BDNF), which is a key neurotrophic factor that promotes neuronal survival, growth, and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity and potency for mGluR5, which allows for precise modulation of the receptor activity. This compound is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Moreover, this compound has a relatively short half-life, which can limit its duration of action.
Zukünftige Richtungen
There are several future directions for the research on 3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide. One of the main directions is to further investigate its therapeutic potential in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. Moreover, the development of novel formulations and delivery methods for this compound could improve its solubility and bioavailability, which could enhance its therapeutic efficacy. Furthermore, the identification of new targets and signaling pathways that are modulated by this compound could lead to the development of new drugs for the treatment of CNS disorders.
Wissenschaftliche Forschungsanwendungen
3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, antipsychotic, and anti-addictive effects in preclinical studies. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. Moreover, this compound has been investigated as a potential treatment for pain, epilepsy, and autism spectrum disorders.
Eigenschaften
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O2/c1-10-14(17(22)20-11-6-3-2-4-7-11)16(21-23-10)15-12(18)8-5-9-13(15)19/h5,8-9,11H,2-4,6-7H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJNDMIQSUFLSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate](/img/structure/B4757230.png)


![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B4757253.png)
![2-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}-6-nitrobenzoic acid](/img/structure/B4757259.png)
![3,8-diallyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4757267.png)
![4-[(3-{[(2,5-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4757275.png)


![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B4757301.png)
![N-(2-methoxyethyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4757307.png)
![1-[(2,4-difluorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4757314.png)
![N-(5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B4757318.png)